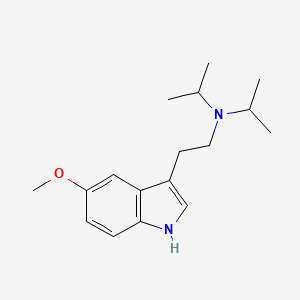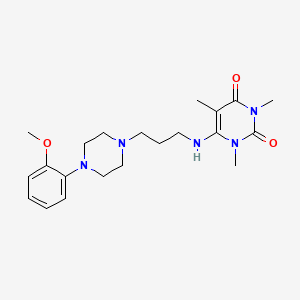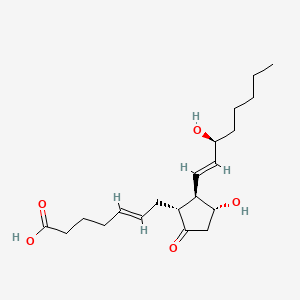
A-286982
Übersicht
Beschreibung
A 286982 ist ein potenter und allosterischer Inhibitor der Interaktion zwischen dem Leukozyten-Funktions-assoziierten Antigen-1 (LFA-1) und dem interzellulären Adhäsionsmolekül-1 (ICAM-1). Diese Verbindung hat eine signifikante Wirksamkeit bei der Hemmung der Bindung von LFA-1 an ICAM-1 gezeigt, die in verschiedenen zellulären Adhäsionsprozessen entscheidend ist .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von A 286982 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 4-Acetyl-1-Piperazin mit 4-[2-(1-Methylethyl)phenyl]thio-3-nitrobenzaldehyd zur Bildung der Zwischenverbindung.
Einführung funktioneller Gruppen: Die Zwischenverbindung wird dann weiteren Reaktionen unterzogen, um die notwendigen funktionellen Gruppen einzuführen, was zum Endprodukt A 286982 führt.
Industrielle Produktionsmethoden
Die industrielle Produktion von A 286982 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess umfasst:
Großtechnische Synthese von Zwischenprodukten: Die Zwischenprodukte werden in großen Mengen unter optimierten Reaktionsbedingungen synthetisiert.
Reinigung und Isolierung: Das Endprodukt wird mithilfe von Techniken wie Kristallisation und Chromatographie gereinigt, um die gewünschte Reinheit zu erreichen.
Chemische Reaktionsanalyse
Arten von Reaktionen
A 286982 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandene Nitrogruppe zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen der Verbindung und substituierte Analoga mit verschiedenen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
A 286982 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Interaktion zwischen LFA-1 und ICAM-1 zu untersuchen.
Biologie: Wird in Studien zur zellulären Adhäsion eingesetzt, um die Rolle der LFA-1/ICAM-1-Interaktion bei Immunantworten zu verstehen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, die mit abnormaler zellulärer Adhäsion einhergehen, wie z. B. Autoimmunerkrankungen und Krebs.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf die LFA-1/ICAM-1-Interaktion abzielen
Wirkmechanismus
A 286982 übt seine Wirkung aus, indem es an die allosterische Stelle der I-Domäne (IDAS) von LFA-1 bindet. Diese Bindung hemmt die Interaktion zwischen LFA-1 und ICAM-1 und verhindert so die zelluläre Adhäsion. Die allosterische Hemmung führt zu einer unüberwindbaren Konkurrenz, wodurch die Bindungsstelle effektiv blockiert und die an der zellulären Adhäsion beteiligten Signalwege gestört werden .
Wissenschaftliche Forschungsanwendungen
A 286982 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interaction between LFA-1 and ICAM-1.
Biology: Employed in cellular adhesion studies to understand the role of LFA-1/ICAM-1 interaction in immune responses.
Medicine: Investigated for its potential therapeutic applications in diseases involving abnormal cellular adhesion, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs targeting the LFA-1/ICAM-1 interaction
Wirkmechanismus
Target of Action
The primary target of the compound A-286982 is the interaction between Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) . LFA-1 is a member of the integrin family and plays a crucial role in the adhesion and migration of leukocytes . ICAM-1 is an endothelial cell adhesion molecule that is pivotal in cell-cell interactions .
Biochemical Pathways
The inhibition of the LFA-1/ICAM-1 interaction by this compound affects the adhesion and migration of leukocytes . This interaction plays a significant role in the pathogenesis of inflammatory diseases . Therefore, the inhibition of this interaction can potentially affect the progression of such diseases.
Pharmacokinetics
It is soluble in dmso up to 4535 mg/mL and in ethanol up to 2268 mg/mL . These solubility properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of leukocyte adhesion and migration . By blocking the LFA-1/ICAM-1 interaction, this compound can potentially disrupt the processes that lead to inflammation and other immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A 286982 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 4-acetyl-1-piperazine with 4-[2-(1-methylethyl)phenyl]thio-3-nitrobenzaldehyde to form the intermediate compound.
Introduction of functional groups: The intermediate compound is then subjected to further reactions to introduce the necessary functional groups, resulting in the final product, A 286982.
Industrial Production Methods
Industrial production of A 286982 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale synthesis of intermediates: The intermediates are synthesized in large quantities using optimized reaction conditions.
Purification and isolation: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
A 286982 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BIRT-377: Ein weiterer Inhibitor der LFA-1/ICAM-1-Interaktion mit einer anderen chemischen Struktur.
XVA143: Ein niedermolekularer Inhibitor, der auf die gleiche Interaktion abzielt, jedoch mit unterschiedlichen Bindungseigenschaften.
LFA703: Ein Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften
Einzigartigkeit
A 286982 ist aufgrund seiner hohen Potenz und Spezifität für die LFA-1/ICAM-1-Interaktion einzigartig. Sein allosterischer Hemmmechanismus bietet einen klaren Vorteil gegenüber anderen Inhibitoren, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und bei potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
(E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGGAYLWTDOFDK-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328277 | |
| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280749-17-9 | |
| Record name | A-286982 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280749179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-286982 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I8WFS075A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


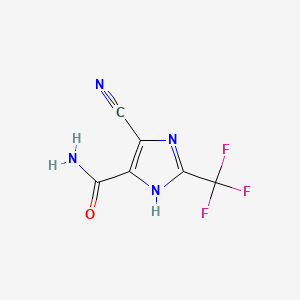
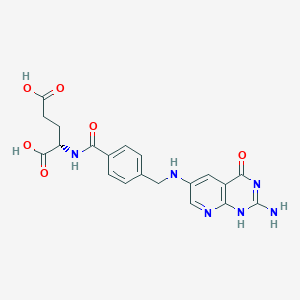
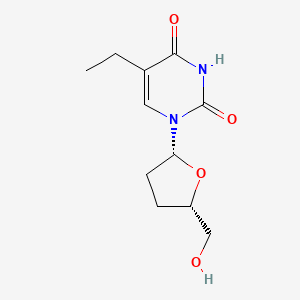
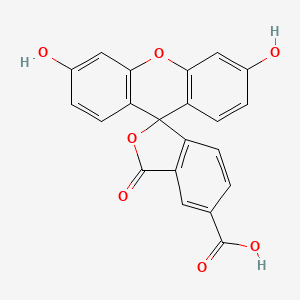
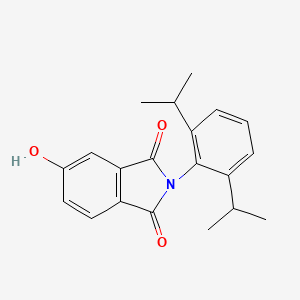

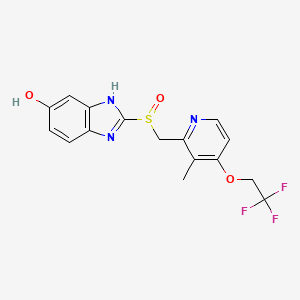
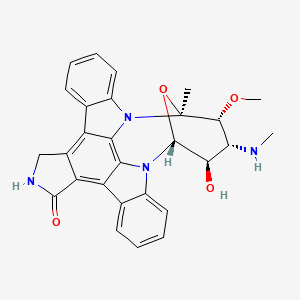
![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
